

# Application Notes and Protocols for Palladium-Catalyzed $\alpha$ -Arylation of Pyrrolidines

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## Compound of Interest

Compound Name: (S)-2-Phenylpyrrolidine

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These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed  $\alpha$ -arylation of pyrrolidines, a critical transformation in the synthesis of pharmaceutically relevant compounds. The methodologies presented herein offer robust and versatile strategies for the construction of  $\alpha$ -aryl pyrrolidine scaffolds.

## Introduction

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of an aryl group at the  $\alpha$ -position of the pyrrolidine ring can significantly modulate the biological activity of a molecule. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct functionalization of C-H bonds, providing an efficient and atom-economical approach to  $\alpha$ -arylated pyrrolidines. This document outlines two prominent and effective methods for this transformation: the enantioselective  $\alpha$ -arylation of N-Boc pyrrolidine via a Negishi coupling and the thioamide-directed  $\alpha$ -C(sp<sup>3</sup>)-H arylation.

## Method 1: Enantioselective $\alpha$ -Arylation of N-Boc Pyrrolidine via Negishi Coupling

This method facilitates the asymmetric synthesis of  $\alpha$ -aryl pyrrolidines through a sequence of enantioselective deprotonation, transmetalation, and palladium-catalyzed Negishi cross-

coupling.<sup>[1][2][3][4]</sup> The use of a chiral ligand, such as (-)-sparteine, during the deprotonation step allows for the establishment of a stereocenter at the  $\alpha$ -position.<sup>[1][2][3][4]</sup>

## Experimental Protocol

Materials:

- N-Boc pyrrolidine
- s-Butyllithium (s-BuLi) in cyclohexane
- (-)-Sparteine
- Anhydrous Zinc Chloride ( $\text{ZnCl}_2$ )
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Tri-tert-butylphosphonium tetrafluoroborate ( $\text{P}(\text{tBu})_3\text{-HBF}_4$ )
- Aryl bromide
- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ ) or tert-butyl methyl ether (TBME)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

- Preparation of the Organozinc Reagent:

- To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc pyrrolidine (1.0 equiv) and anhydrous diethyl ether or TBME.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv) in cyclohexane.
- Stir the resulting solution at -78 °C for 3 hours to ensure complete deprotonation.
- In a separate flame-dried Schlenk flask, prepare a solution of anhydrous ZnCl<sub>2</sub> (1.3 equiv) in anhydrous THF.
- Slowly add the ZnCl<sub>2</sub> solution to the lithiated pyrrolidine solution at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
- Palladium-Catalyzed Cross-Coupling:
  - In another flame-dried Schlenk flask, add Pd(OAc)<sub>2</sub> (0.05 equiv) and P(tBu)<sub>3</sub>-HBF<sub>4</sub> (0.10 equiv).
  - Add the aryl bromide (1.1 equiv) to this flask.
  - Transfer the prepared organozinc reagent to the flask containing the catalyst and aryl bromide via cannula.
  - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
- Work-up and Purification:
  - Upon completion, quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl.
  - Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
  - Wash the combined organic layers with saturated aqueous NaHCO<sub>3</sub> and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo.

- Purify the crude product by flash column chromatography on silica gel to afford the desired  $\alpha$ -arylated N-Boc pyrrolidine.

## Quantitative Data Summary

Entry	Aryl Bromide	Catalyst (mol %)	Ligand (mol %)	Solvent	Temp (°C)	Time (h)	Yield (%)	er	Reference
1	4-Bromotoluene	Pd(OAc) <sub>2</sub> (5)	P(tBu) <sub>3</sub> -HBF <sub>4</sub> (10)	Et <sub>2</sub> O	RT	12	85	96:4	[2][4]
2	4-Bromoanisole	Pd(OAc) <sub>2</sub> (5)	P(tBu) <sub>3</sub> -HBF <sub>4</sub> (10)	Et <sub>2</sub> O	RT	12	82	96:4	[2][4]
3	1-Bromo-4-fluorobenzene	Pd(OAc) <sub>2</sub> (5)	P(tBu) <sub>3</sub> -HBF <sub>4</sub> (10)	TBME	RT	18	78	95:5	[1][3]
4	3-Bromopyridine	Pd(OAc) <sub>2</sub> (5)	P(tBu) <sub>3</sub> -HBF <sub>4</sub> (10)	Et <sub>2</sub> O	RT	24	75	96:4	[1][3]
5	2-Bromonaphthalene	Pd(OAc) <sub>2</sub> (5)	P(tBu) <sub>3</sub> -HBF <sub>4</sub> (10)	TBME	RT	20	88	97:3	[1]

## Method 2: Thioamide-Directed $\alpha$ -C(sp<sup>3</sup>)-H Arylation

This methodology utilizes a removable thioamide directing group to achieve palladium(II)-catalyzed  $\alpha$ -arylation of pyrrolidines with arylboronic acids.<sup>[5][6]</sup> This approach offers excellent control of mono-arylation and avoids the use of strong bases.<sup>[5]</sup>

## Experimental Protocol

### Materials:

- N-Pivaloylthioyl-pyrrolidine (starting material with directing group)
- Arylboronic acid
- Palladium(II) trifluoroacetate ( $\text{Pd}(\text{TFA})_2$ ) or Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- Chiral Phosphoric Acid Ligand (for enantioselective variant, e.g., (R)-TRIP)
- 1,4-Benzoquinone (BQ) as an oxidant
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or other suitable base
- Anhydrous 1,2-dichloroethane (DCE) or toluene
- Standard laboratory glassware and inert atmosphere setup

### Procedure:

- Reaction Setup:
  - To a flame-dried Schlenk tube, add N-pivaloylthioyl-pyrrolidine (1.0 equiv), arylboronic acid (1.5 equiv),  $\text{Pd}(\text{TFA})_2$  (10 mol%) or  $\text{Pd}_2(\text{dba})_3$  (5 mol%), and 1,4-benzoquinone (1.2 equiv).
  - For the enantioselective version, add the chiral phosphoric acid ligand (10-20 mol%).<sup>[6]</sup>
  - Add the base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 equiv).
  - Evacuate and backfill the tube with argon three times.

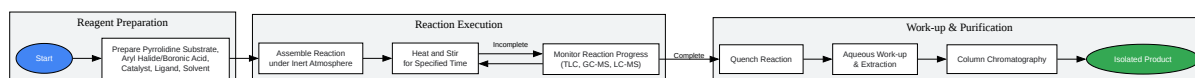
- Add anhydrous solvent (DCE or toluene) via syringe.
- Reaction Execution:
  - Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
  - Stir the reaction mixture for 12-48 hours, monitoring the progress by TLC or LC-MS.
- Work-up and Purification:
  - After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
  - Wash the filtrate with water and brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the residue by flash column chromatography on silica gel to yield the α-arylated product.

## Quantitative Data Summary

Entry	Arylb oroni c Acid	Catal yst (mol %)	Ligan d (mol %)	Solve nt	Temp (°C)	Time (h)	Yield (%)	er	Refer ence
1	Phenyl boroni c acid	Pd(TF A) <sub>2</sub> (10)	-	DCE	100	24	85	N/A	<a href="#">[5]</a>
2	4- Tolylbo ronic acid	Pd(TF A) <sub>2</sub> (10)	-	DCE	100	24	82	N/A	<a href="#">[5]</a>
3	4- Metho xyphe nylbor onic acid	Pd(TF A) <sub>2</sub> (10)	-	Toluen e	110	36	78	N/A	<a href="#">[5]</a>
4	3- Thieny lboroni c acid	Pd(TF A) <sub>2</sub> (10)	-	DCE	100	24	75	N/A	<a href="#">[5]</a>
5	Phenyl boroni c acid	Pd <sub>2</sub> (db a) <sub>3</sub> (5)	(R)- TRIP (15)	Toluen e	80	48	87	98:2	<a href="#">[6]</a>

## Visualizations

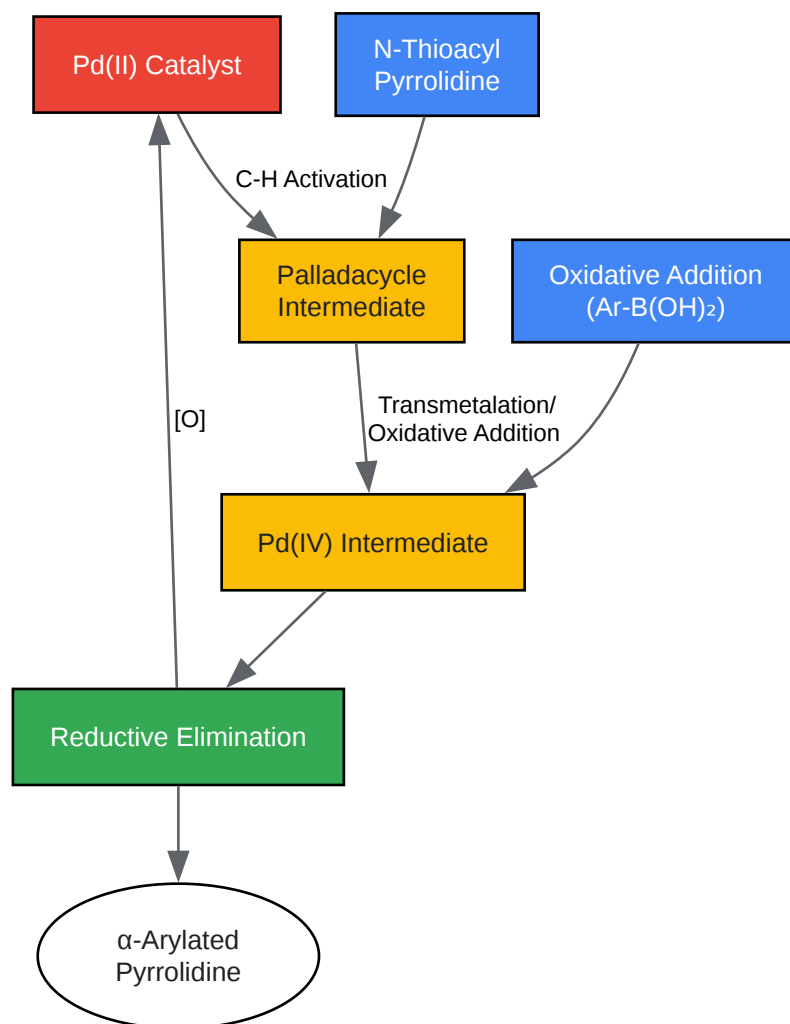
## Experimental Workflow



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Caption: General experimental workflow for palladium-catalyzed  $\alpha$ -arylation of pyrrolidines.

## Catalytic Cycle for Thioamide-Directed C-H Arylation





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Caption: Proposed catalytic cycle for the thioamide-directed  $\alpha$ -C(sp<sup>3</sup>)-H arylation of pyrrolidines.

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